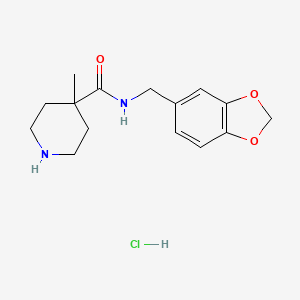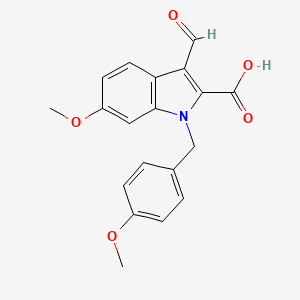
3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with various reagents.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity or basicity, reactivity, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
- The compound has been used in synthesizing complex molecules like ellipticine, which involves the reaction of indole-2,3-dicarboxylic anhydride with triisopropoxytitanium, followed by deprotection and conversion processes (Miki, Hachiken, & Yanase, 2001).
Development of Hydroxyindole-Carboxylic Acids
- It serves as a precursor in the synthesis of hydroxyindole-carboxylic acids, which have significance in biology and medicine, particularly in studying indole compound metabolism (Marchelli, Hutzinger, & Heacock, 1969).
Formation of Indole Derivatives
- The chemical is utilized in creating indole derivatives like 4-, 6- and 7-formyl-1H-indole-2-carboxylates, which are valuable synthetic intermediates in various chemical transformations (Pete, Szöllösy, & Szokol, 2006).
Production of Indole-Benzimidazole Derivatives
- Indole-3-carboxylic acids derived from it are employed in the synthesis of indole-benzimidazole derivatives, highlighting its utility in the creation of complex chemical structures (Wang, Liu, Xu, Jiang, & Kang, 2016).
Synthesis of Benzo[b]carbazole-Diones
- It is a starting material in synthesizing benzo[b]carbazole-diones, showing its versatility in forming pharmacologically significant compounds (Miki, Tsuzaki, & Matsukida, 2002).
Creation of Antimicrobial Agents
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, indicating its potential in medicinal chemistry (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Role in Plant Metabolism Studies
- Indole derivatives, including those related to this compound, have been identified in Arabidopsis thaliana, aiding in understanding plant metabolism and responses to infection (Tan, Bednarek, Liu, Schneider, Svatoš, & Hahlbrock, 2004).
Development of Pharmacologically Active Indoles
- It's instrumental in the synthesis of various indoles with potential anti-inflammatory and antispasmodic properties, showcasing its importance in pharmaceutical research (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).
Catalysis and Coupling Reactions
- Its derivatives are used in Rh(III)-catalyzed coupling reactions, demonstrating its applicability in complex chemical synthesis (Zheng, Zhang, & Cui, 2014).
Safety And Hazards
This would involve a study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult with a professional chemist or a reliable source for accurate information. It’s also important to note that working with chemicals should always be done following proper safety protocols and under the supervision of a trained professional.
Eigenschaften
IUPAC Name |
3-formyl-6-methoxy-1-[(4-methoxyphenyl)methyl]indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-13-5-3-12(4-6-13)10-20-17-9-14(25-2)7-8-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMKFGAMMCWAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)OC)C(=C2C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



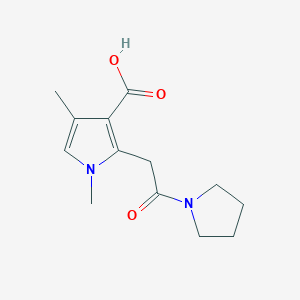
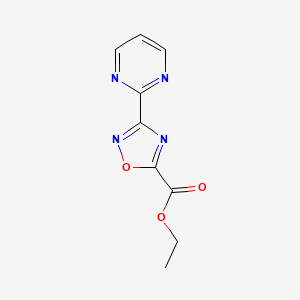
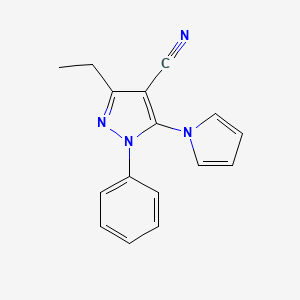
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)
![1-[5-(1H-Pyrrol-1-yl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392485.png)
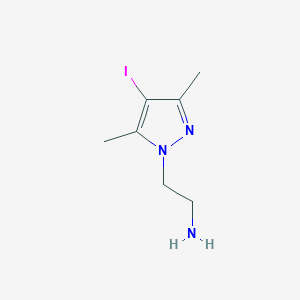
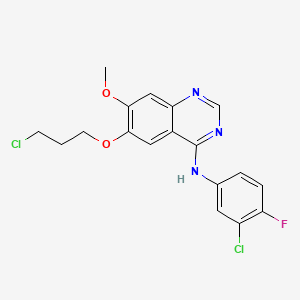
![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)
